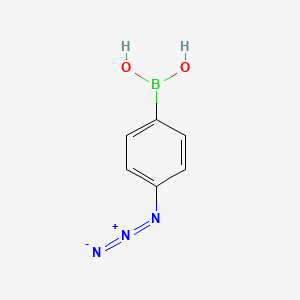
(4-Azidophenyl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Azidophenyl)boronic acid is a versatile compound that features both boronic acid and azide functional groups. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The azide group also allows for further chemical transformations, such as click chemistry, which is widely used for introducing diverse functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Azidophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses mild and functional group-tolerant reaction conditions, making it suitable for a wide range of applications .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols . The resulting boronic esters can then be converted into boronic acids through various chemical reactions .
化学反应分析
Types of Reactions: (4-Azidophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Click Chemistry: The azide group can participate in click chemistry reactions to introduce various functionalities.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and bases like potassium acetate.
Click Chemistry: Often employs copper(I) catalysts and alkynes.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Click Chemistry: Forms triazole-linked compounds.
科学研究应用
(4-Azidophenyl)boronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Bioconjugation: For attaching molecules to biological targets like proteins or antibodies.
Drug Discovery: In the synthesis of bioactive molecules for drug discovery efforts.
Biological Imaging: Construction of fluorescent probes by attaching fluorophores to the azide group.
Materials Science: Development of photoactive materials by incorporating the (4-Azidophenyl) group into polymers.
作用机制
The mechanism of action of (4-Azidophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols through the boronic acid group. This allows for selective attachment to target biomolecules, which can then be further manipulated using the azide group for additional conjugation through click chemistry. This dual functionality makes it a powerful tool for bioconjugation and other applications.
相似化合物的比较
4-Iodophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions but lacks the azide group, limiting its versatility.
4-Bromophenylboronic acid: Another similar compound used in coupling reactions but also lacks the azide group.
Uniqueness: (4-Azidophenyl)boronic acid’s uniqueness lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its counterparts.
属性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC 名称 |
(4-azidophenyl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4,11-12H |
InChI 键 |
OQZNOWMXHUVPQW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N=[N+]=[N-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


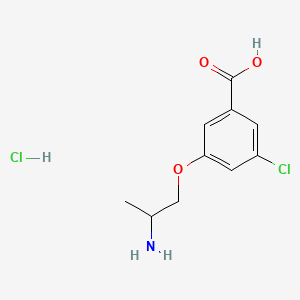
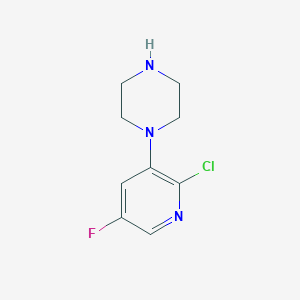


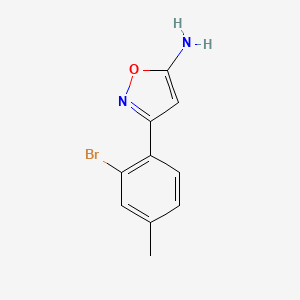
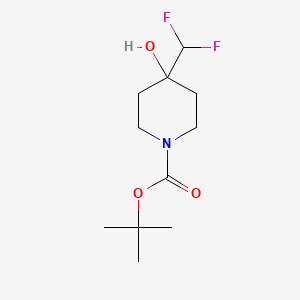

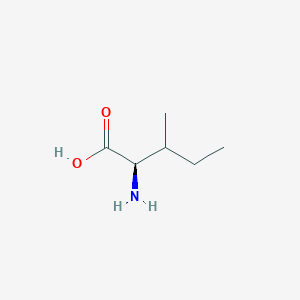
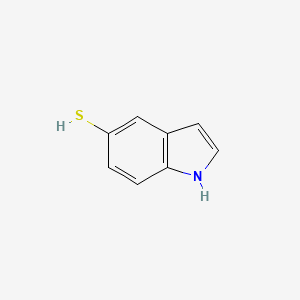
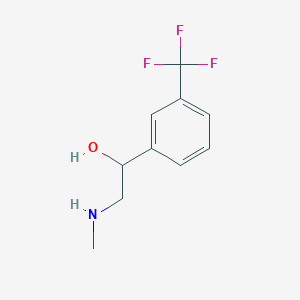
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
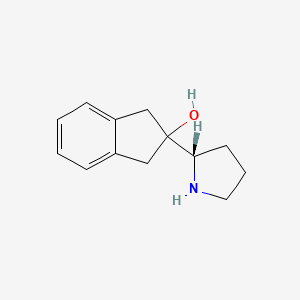
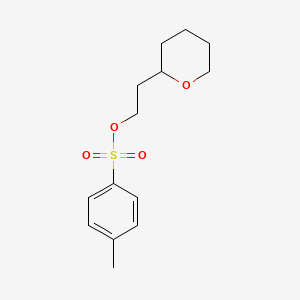
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
